Product packaging for CCT251236(Cat. No.:CAS No. 1693731-40-6)

CCT251236

Número de catálogo: B606551
Número CAS: 1693731-40-6
Peso molecular: 552.6 g/mol
Clave InChI: KLHOCHQJHXNKAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of HSF1 as a Master Transcriptional Regulator in Cellular Stress Responses

HSF1 is the primary mediator of the heat shock response in mammals. royalsocietypublishing.orgnih.gov In response to cellular stressors such as heat shock, oxidative stress, and the presence of misfolded proteins, HSF1 activates the transcription of genes encoding heat shock proteins (HSPs). ijbs.commdpi.commdpi.com These HSPs function as molecular chaperones, assisting in the proper folding of proteins, preventing protein aggregation, and facilitating the degradation of damaged proteins. frontiersin.orgroyalsocietypublishing.orgnih.gov Beyond its classical role in the heat shock response, HSF1 is also involved in a broader range of cellular processes, including embryonic development, cell cycle control, and metabolism. frontiersin.org The human heat shock factor family includes several members, but HSF1 is the most ubiquitously expressed and is central to the rapid and robust response to cellular stress. ijbs.comfrontiersin.org

Role of HSF1 in Protein Homeostasis and Proteotoxic Stress

The maintenance of protein homeostasis, or proteostasis, is crucial for cell viability. frontiersin.orgmdpi.com This delicate balance is challenged by proteotoxic stress, which arises from an accumulation of misfolded or aggregated proteins. royalsocietypublishing.orgnih.govmolbiolcell.org HSF1 plays a pivotal role in preserving proteostasis by upregulating HSPs that act as a primary line of defense against protein damage. royalsocietypublishing.orgnih.govmdpi.com By ensuring the quality of the cellular proteome, HSF1 helps cells resist stress and counteracts conditions that can lead to protein misfolding diseases and aging. royalsocietypublishing.orgnih.gov In cancer cells, which often experience high levels of proteotoxic stress due to factors like mutated proteins and increased metabolic rates, HSF1 activity is frequently elevated and becomes essential for their growth and survival. frontiersin.orgroyalsocietypublishing.orgnih.gov

HSF1 Activation Mechanisms and Regulatory Interplay

The activation of HSF1 is a tightly regulated, multi-step process. ijbs.comnih.gov Under normal, non-stressful conditions, HSF1 exists as an inactive monomer in the cytoplasm, often in a complex with HSP90. thno.orgresearchgate.net Upon exposure to stress, this complex dissociates, allowing HSF1 to form a trimer. thno.orgresearchgate.net This trimerization is a key step that enables HSF1 to translocate to the nucleus, bind to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of its target genes, and initiate their transcription. thno.orgresearchgate.netnih.gov The regulation of HSF1 activity is complex, involving interactions with other proteins and a variety of post-translational modifications. ijbs.comthno.org

Post-Translational Modifications of HSF1

The function of HSF1 is finely tuned by several post-translational modifications (PTMs), including phosphorylation, acetylation, and ubiquitination. ijbs.comroyalsocietypublishing.orgthno.org These modifications can either stimulate or inhibit HSF1 activity and are crucial for its proper regulation. ijbs.comthno.org

Phosphorylation of HSF1 (e.g., Ser326)

Phosphorylation is a predominant and critical PTM for HSF1. ijbs.comthno.org HSF1 is phosphorylated at multiple serine and threonine residues, and these modifications can have opposing effects. thno.org Phosphorylation at certain sites, such as Serine 326 (Ser326), is a key event that promotes HSF1 activation. ijbs.comthno.org This specific phosphorylation enhances HSF1's ability to move into the nucleus, form trimers, and activate transcription. affbiotech.com It is considered a crucial step for the induction of the heat shock response. thno.orgreactome.org The phosphorylation of HSF1 at Ser326 is linked to poor prognosis in some cancers and is essential for the maintenance of cancer stem cells. thno.orgnih.gov Conversely, phosphorylation at other sites, like Ser303 and Ser307, can suppress HSF1's transcriptional activity. ijbs.comthno.org

Acetylation of HSF1

Acetylation is another important PTM that regulates HSF1 function. ijbs.comroyalsocietypublishing.org The acetylation of HSF1, particularly at lysine (B10760008) 80 (K80) within its DNA-binding domain, has an inhibitory effect. thno.orgsistonenlab.com This modification impairs the ability of HSF1 to bind to DNA, thereby shutting down the heat shock response. thno.orgsistonenlab.com The enzymes p300 and SIRT1 are key regulators of this process, with p300 acting as an acetyltransferase and SIRT1 as a deacetylase. royalsocietypublishing.orgthno.org While p300-mediated acetylation attenuates the HSR, it can also stabilize HSF1 by preventing its degradation. thno.org In contrast, SIRT1-mediated deacetylation promotes HSF1's DNA-binding activity. royalsocietypublishing.orgthno.org

Ubiquitination of HSF1

Ubiquitination is a PTM that primarily targets HSF1 for degradation by the proteasome. ijbs.comroyalsocietypublishing.org This process is crucial for attenuating the heat shock response once the cellular stress has been resolved. ijbs.com The E3 ubiquitin ligase FBXW7 has been shown to directly bind to HSF1 and mediate its ubiquitination and subsequent degradation. ijbs.com In some cancers, impaired ubiquitination can lead to elevated levels of HSF1 protein. royalsocietypublishing.org Another E3 ubiquitin ligase, NEDD4, has also been implicated in promoting HSF1 ubiquitination. ijbs.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32N4O5 B606551 CCT251236 CAS No. 1693731-40-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHOCHQJHXNKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693731-40-6
Record name N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Discovery and Development of Cct251236 As an Hsf1 Pathway Inhibitor

Rationale for Targeting HSF1-Mediated Transcription in Cancer

HSF1 is a master regulator of the cellular stress response, often hijacked by cancer cells to support their survival and growth. pharmaceutical-journal.comicr.ac.uk In malignant cells, HSF1 is not only activated by stresses like nutrient deprivation and acidosis within the tumor microenvironment but is also driven by oncogenic signaling. mit.edunih.gov This "non-oncogene addiction" makes cancer cells particularly dependent on the HSF1 pathway. mit.edunih.gov The activation of HSF1 leads to the transcription of a wide range of genes, including classic heat shock proteins (HSPs) and other factors involved in proliferation, invasion, and metabolism. nih.gov High levels of activated HSF1 in tumors are strongly correlated with poor clinical outcomes, making the inhibition of HSF1-mediated transcription a promising anti-cancer strategy. nih.govoup.com

Challenges in Directly Targeting HSF1 as a Ligandless Transcription Factor

Directly inhibiting HSF1 with small molecules presents a significant challenge because it is a "ligandless" transcription factor, meaning it lacks a well-defined binding pocket for a drug to attach to. nih.govfrontiersin.orgnih.gov This characteristic makes traditional drug discovery strategies, which rely on targeting specific protein binding sites, largely ineffective. nih.gov Consequently, researchers have turned to indirect methods to modulate its activity. icr.ac.ukfrontiersin.org The focus has shifted to identifying inhibitors of the HSF1 pathway—molecules that can disrupt HSF1-mediated transcription without necessarily binding directly to HSF1 itself. nih.gov

Phenotypic Screening Methodology for HSF1 Pathway Inhibitors

To overcome the challenges of directly targeting HSF1, a phenotypic screening approach was adopted. medchemexpress.com This strategy focuses on identifying compounds that produce a desired change in cellular behavior, in this case, the inhibition of the HSF1 stress pathway, without prior knowledge of the molecular target. medchemexpress.comnih.gov Phenotypic screens offer the advantage of identifying cell-permeable compounds with inherent cellular activity, which can streamline the optimization process. nih.gov

High-Throughput Cell-Based Assays (e.g., U2OS cells, Arrayscan assay)

The search for HSF1 pathway inhibitors involved a high-throughput screen of approximately 200,000 compounds. nih.gov This screen was conducted in U2OS human osteosarcoma cells, which are a common model for cancer research. nih.gov The primary assay, known as the Arrayscan assay, quantified the inhibition of HSP72 induction, a key downstream target of HSF1. nih.gov An alternative format, a cell-based ELISA for HSP72, was also employed throughout the study. nih.govacs.org These assays allowed for the rapid identification of compounds that could block the HSF1-mediated stress response. nih.govassaybiotechnology.combosterbio.com

Identification of Bisamide Core Structure (CCT245232)

From the extensive screening campaign, a potent hit from a kinase-focused chemical library was identified: a bisamide compound designated CCT245232. nih.govresearchgate.net This initial hit demonstrated a pIC₅₀ of 8.55 ± 0.09 (IC₅₀ = 2.8 nM) in the HSP72 cell-based ELISA in U2OS cells. nih.govacs.org Although potent, CCT245232 possessed poor physicochemical properties that resulted in an unfavorable pharmacokinetic profile, making it unsuitable for further development without significant modification. researchgate.netcnio.es

Lead Optimization and Compound Refinement to CCT251236

The promising activity of the bisamide core of CCT245232 prompted a lead optimization program aimed at improving its drug-like properties while maintaining or enhancing its potency. acs.orgicr.ac.uk A key focus of this effort was to reduce its susceptibility to P-glycoprotein efflux, a common mechanism of drug resistance. acs.org

Structure-Activity Relationship (SAR) Development

A systematic structure-activity relationship (SAR) study was undertaken to understand the chemical features crucial for the cellular activity of the bisamide chemotype. nih.govacs.org To facilitate this, researchers switched to the SK-OV-3 human ovarian carcinoma cell line, which is sensitive to growth inhibition by the compound and is a well-established model for in vitro and in vivo drug discovery. nih.govacs.org

The SAR studies involved making matched-pair changes to the molecule to determine which modifications were tolerated. acs.orgnih.gov For instance, substitutions at the 4- and 6-positions of the central benzene (B151609) ring led to a complete loss of activity. researchgate.net Similarly, N-methyl substitution of one of the amide groups also abolished activity. researchgate.net This iterative process of synthesis and testing ultimately led to the development of this compound, a refined compound with improved properties. pharmaceutical-journal.comnih.gov Through these efforts, it was discovered that central ring halogen substitution was an effective strategy to mitigate P-glycoprotein efflux. acs.orgicr.ac.uk This optimization resulted in this compound, an orally bioavailable chemical probe that demonstrated efficacy in a human ovarian carcinoma xenograft model. medchemexpress.comnih.gov

CompoundModificationHSF1 Pathway Inhibition (pIC₅₀)Cell Growth Inhibition (pGI₅₀)
CCT245232 Initial Hit8.55 ± 0.09 (U2OS)7.74 ± 0.08 (U2OS)
This compound Optimized Lead7.17 ± 0.07 (SK-OV-3)8.08 ± 0.12 (SK-OV-3)

Data sourced from studies in U2OS and SK-OV-3 cell lines. nih.govacs.org

Optimization for Cellular Activity and Desired Properties

Following the initial identification of the bisamide chemotype from a cell-based phenotypic screen, researchers undertook a focused medicinal chemistry strategy to optimize the lead compound for enhanced cellular activity and desirable drug-like properties. nih.gov The primary goals of this optimization process were to improve metabolic stability and oral bioavailability while maintaining or increasing the potent inhibition of the Heat Shock Factor 1 (HSF1) pathway. acs.orgacs.org The human ovarian carcinoma cell line, SK-OV-3, was selected as a key in vitro model for these optimization efforts due to its sensitivity to growth inhibition by the initial bisamide hit. nih.gov

The optimization process involved systematic modifications to the chemical structure of the lead compound. acs.org A significant breakthrough in this process was the reduction of a piperidine (B6355638) ring to a pyrrolidine (B122466) ring, which resulted in the compound designated as this compound. nih.govacs.org This specific modification led to a desirable balance of in vitro properties, including excellent cellular activity. acs.org

The cellular activity of this compound was rigorously evaluated. It demonstrated potent inhibition of HSF1-mediated induction of Heat Shock Protein 72 (HSP72) with a half-maximal inhibitory concentration (IC50) of 19 nM. acs.orgmedchemexpress.com Furthermore, the growth inhibitory effects were assessed, revealing a 50% growth inhibition (GI50) at a concentration of 1.1 nM in SK-OV-3 cells when accounting for the free fraction of the compound in the cell assay. acs.orgmedchemexpress.com

The optimization efforts successfully yielded this compound, a compound with not only potent cellular activity against the HSF1 pathway but also oral bioavailability, a critical property for a potential therapeutic agent. acs.orgpharmaceutical-journal.comacs.org This compound was identified as a valuable chemical probe for further investigation of HSF1 pathway inhibition. axonmedchem.com

Table 1: Cellular Activity of this compound

Parameter Cell Line Value Description Reference
HSF1-mediated HSP72 Induction Inhibition (IC50) - 19 nM Concentration for 50% inhibition of HSF1-mediated HSP72 induction. acs.orgmedchemexpress.com

The development of this compound highlights the success of a cell-based phenotypic screening approach coupled with systematic chemical optimization. nih.gov This strategy enabled the discovery and refinement of a potent inhibitor of the HSF1 stress pathway, a significant target in cancer research. acs.orgiu.edu

Molecular Mechanism of Action of Cct251236

Inhibition of HSF1-Mediated Transcriptional Activity

CCT251236 functions as a potent inhibitor of the HSF1 stress pathway. axonmedchem.com It effectively suppresses HSF1-mediated transcriptional activity, a key process in the cellular stress response that is often exploited by cancer cells for survival. nih.govijbs.comnih.govaacrjournals.org The compound was discovered through a cell-based phenotypic screen that measured the inhibition of HSF1-mediated expression of Heat Shock Protein 72 (HSP72) following stimulation by an HSP90 inhibitor. aacrjournals.org While HSF1 is considered a ligandless transcription factor and difficult to target directly, this compound antagonizes the pathway without necessarily binding to HSF1 itself. acs.orgnih.govaacrjournals.org The inhibitory effects are thought to be related to post-translational phosphorylation and kinase inhibition, which in turn leads to the observed suppression of HSF1-mediated HSP induction. mdpi.comnih.gov

A primary consequence of this compound's activity is the significant downregulation of key heat shock proteins (HSPs). ijbs.com HSPs are crucial molecular chaperones that are overexpressed in many cancers, contributing to tumor cell survival and proliferation. nih.govmdpi.com this compound effectively blocks the HSF1-mediated induction of these protective proteins. acs.orgnih.gov

This compound demonstrates potent and specific inhibition of HSP72, the stress-inducible isoform of the HSP70 family. acs.orgnih.gov In cellular assays, it inhibits the induction of HSP72 with a half-maximal inhibitory concentration (IC₅₀) of 19 nM. axonmedchem.commedchemexpress.comfocusbiomolecules.com This inhibition occurs at the transcriptional level. Quantitative polymerase chain reaction (qPCR) analysis has confirmed that this compound blocks the induction of the HSPA1A gene, which codes for HSP72, with an IC₅₀ value of 40 nM. acs.orgnih.govfocusbiomolecules.com This demonstrates that the compound interferes with the HSF1-driven transcription of this critical heat shock gene. medchemexpress.com

TargetAssay TypeParameterValueReference
HSF1-mediated HSP72 InductionCell-based ELISAIC₅₀19 nM axonmedchem.commedchemexpress.comfocusbiomolecules.com
HSPA1A mRNA InductionqPCRIC₅₀40 nM acs.orgnih.govfocusbiomolecules.com

In addition to its effect on HSP72, this compound also effectively inhibits the expression of Heat Shock Protein 27 (HSP27). nih.govijbs.com Western blot analyses have confirmed that this compound blocks the HSF1-mediated induction of HSP27 protein levels following treatment with an HSP90 inhibitor. acs.orgnih.govmedchemexpress.com Furthermore, treatment with this compound leads to a time-dependent decrease in the mRNA expression of HSPB1, the gene encoding HSP27. nih.gov This dual inhibition of both major heat shock proteins, HSP72 and HSP27, underscores the compound's comprehensive blockade of the HSF1-mediated stress response. acs.orgnih.govijbs.com

Downregulation of Heat Shock Protein (HSP) Expression

Pirin as a High-Affinity Molecular Target of this compound

Through chemical proteomic strategies, the protein Pirin was identified as a high-affinity molecular target of this compound. acs.orgnih.govresearchgate.netaacrjournals.org Pirin is a highly conserved nuclear protein and a member of the cupin superfamily, which is implicated as a redox-sensitive regulator of transcription factors. ijbs.comchemicalprobes.orgmdpi.com The identification of Pirin as the direct binding partner of this compound was a significant finding, suggesting an indirect mechanism for the compound's inhibition of the HSF1 pathway. iu.edu

The direct interaction between this compound and Pirin has been rigorously validated using multiple biophysical techniques. aacrjournals.orgacs.org Surface Plasmon Resonance (SPR) assays confirmed the high-affinity binding, measuring a dissociation constant (KD) of 44 nM. chemicalprobes.orgacs.org Further displacement assays yielded a robust apparent inhibition constant (Ki) of 28 nM. nih.govfocusbiomolecules.com

Crucially, the binding mode was elucidated through X-ray crystallography. acs.orgnih.govresearchgate.net The crystal structure of this compound in complex with Pirin has been solved and is available in the Protein Data Bank under the accession code 5JCT. nih.govacs.org The crystallographic data revealed that the interaction is mediated by a water molecule that bridges the bisamide groups of this compound and the iron (Fe) center of Pirin. mdpi.com

TargetAssay TypeParameterValueReference
PirinSurface Plasmon Resonance (SPR)KD44 nM chemicalprobes.orgacs.org
PirinDisplacement AssayKi28 nM nih.govfocusbiomolecules.com
Pirin-CCT251236 ComplexX-ray CrystallographyPDB Code5JCT nih.govacs.org

The precise role of Pirin in modulating the HSF1 pathway, and how its binding by this compound leads to the inhibition of HSF1-mediated transcription, is an area of ongoing investigation. nih.govmdpi.comnih.gov Although this compound was found to interact directly with Pirin rather than HSF1, the compound effectively suppresses HSF1 activity. iu.edu It is hypothesized that the inhibitory effect of this compound on HSF1-mediated transcription is linked to its high-affinity binding to Pirin, which functions as a transcriptional regulator. ijbs.com However, some studies suggest that binding to Pirin alone may not fully account for the complete cellular phenotype observed with this compound, indicating a more complex mechanism may be involved. aacrjournals.org There is consistent evidence that the compound modulates HSF1 expression, but the direct participation of Pirin in this specific regulatory action remains to be conclusively elucidated. mdpi.com

Implications of Pirin Binding for HSF1 Regulation (Further Investigation Required)

This compound was discovered to bind with high affinity to Pirin, a member of the cupin superfamily. nih.govacs.org Pirin is a putative transcription factor regulator with no known enzymatic function in mammalian cells. nih.govacs.org The binding of this compound to Pirin is thought to be associated with the observed inhibition of HSF1-mediated transcriptional activity, which leads to a reduction in the mRNA expression of heat shock proteins like HSP70 and HSP27. ijbs.com

However, the precise mechanism by which the binding of this compound to Pirin regulates the HSF1 signaling pathway is not fully elucidated and requires further investigation. ijbs.com While this compound was identified in a screen for HSF1 pathway inhibitors, it directly interacts with Pirin rather than HSF1 itself. iu.edu The connection between Pirin binding and the downstream effects on HSF1 remains an active area of research. mdpi.com

Impact on Post-Translational Modifications of HSF1

The activity of HSF1 is intricately regulated by various post-translational modifications (PTMs), including phosphorylation, acetylation, and sumoylation, which can either stimulate or inhibit its function. ijbs.comthno.org These modifications often occur in the regulatory domain of HSF1. mdpi.comthno.org

Potential Involvement of Kinase Inhibition

Given that HSF1 is regulated by multiple phosphorylation events, it was initially hypothesized that the inhibitory effect of this compound on the HSF1 pathway could be due to kinase inhibition. acs.orgnih.gov However, initial screenings against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are known to be involved in HSF1-mediated transcription, showed no significant inhibition by the parent bisamide compound of this compound. acs.orgnih.gov

Further investigation using a broad kinase panel revealed that the parent bisamide of this compound inhibited only a small number of kinases at a 1 µM concentration. acs.orgnih.gov Specifically, it inhibited four kinases by more than 90%: KIT, PDGFRA, PDGFRB, and BRAF. chemicalprobes.org However, the IC50 values for KIT, PDGFRA, and PDGFRB were all greater than 10,000 nM. chemicalprobes.org The IC50 for BRAF was 420 nM, but unrelated BRAF inhibitors did not show activity in the phenotypic screen, suggesting that the effects of this compound are not primarily driven by BRAF inhibition. chemicalprobes.org This indicates that while some kinase inhibition is observed, it may not be the primary mechanism responsible for the compound's potent HSF1-inhibitory phenotype. mdpi.com

Demonstrating In-Cell Target Engagement of this compound with Pirin

Confirming that a compound binds to its intended target within a living cell is a crucial step in drug discovery and chemical probe development. nih.govnih.govh1.co This is particularly challenging for non-catalytic proteins like Pirin, for which there are no well-established proximal biomarkers. nih.govacs.orgnih.gov

Development of Pirin-Targeting Protein Degradation Probes (e.g., CCT367766)

To definitively demonstrate that this compound engages with Pirin in an intracellular environment, a sophisticated approach utilizing a heterobifunctional protein degradation probe, named CCT367766, was developed. nih.govnih.gov This type of molecule, also known as a Proteolysis Targeting Chimera (PROTAC), is designed with two key components connected by a flexible linker. nih.govh1.co One end binds to the target protein (Pirin), while the other recruits an E3 ligase, which then tags the target protein for degradation by the proteasome. nih.govh1.co

CCT367766 was engineered based on the this compound scaffold. nih.gov It is a potent, third-generation probe that effectively depletes intracellular Pirin levels at low concentrations. medchemexpress.commedchemexpress.comtargetmol.com The development of CCT367766 confirmed that the bisamide chemotype of this compound binds to Pirin within living cells. nih.gov Furthermore, competition experiments showed that pre-treatment with this compound could rescue the degradation of Pirin induced by CCT367766, providing strong evidence of direct target engagement in a cellular context. acs.org

Interactive Data Table: Properties of CCT367766

PropertyValueReference
TypePirin Targeting Protein Degradation Probe (PROTAC) medchemexpress.commedchemexpress.comtargetmol.com
E3 Ligase LigandCereblon-based medchemexpress.commedchemexpress.com
Affinity for recombinant Pirin (Kd)55 nM medchemexpress.commedchemexpress.comtargetmol.com
Affinity for CRBN (Kd)120 nM medchemexpress.commedchemexpress.comtargetmol.com
IC50 for CRBN-DDB1 complex490 nM medchemexpress.commedchemexpress.comtargetmol.com
Cellular EffectDepletes Pirin protein expression medchemexpress.commedchemexpress.cominvivochem.com

Preclinical Efficacy Studies of Cct251236 in Cancer Models

Antiproliferative Activity in Human Cancer Cell Lines

CCT251236 has shown marked antiproliferative effects across a wide range of human cancer cell lines, indicating its potential as a broad-spectrum anticancer agent. aacrjournals.orgnih.gov

The human ovarian carcinoma cell line, SK-OV-3, has been a key model for evaluating the in vitro efficacy of this compound. nih.govaacrjournals.org The compound demonstrates potent inhibition of cell proliferation in this cell line. acs.org Specifically, a derivative of the initial hit compound, designated as compound 1 , showed a GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of 8.4 nM in SK-OV-3 cells. nih.gov The optimized chemical probe, this compound (also referred to as compound 26 ), exhibited even greater potency with a free GI₅₀ of 1.1 nM in SK-OV-3 cells. acs.orgmedchemexpress.com This potent activity in a platinum-resistant ovarian cancer cell line underscores its therapeutic potential. aacrjournals.org

Table 1: In vitro Growth Inhibition of this compound and Related Compounds in SK-OV-3 Ovarian Carcinoma Cells

To evaluate the breadth of its anticancer activity, the parent bisamide compound of this compound was tested against a large, genetically diverse panel of 635 human cancer cell lines. acs.orgnih.gov The results revealed widespread activity, with no clear selectivity towards a specific tissue type. acs.org

99% (628 out of 635) of the cell lines showed a pGI₅₀ > 6 (GI₅₀ < 1000 nM). acs.orgnih.gov

72% (455 out of 635) of the cell lines displayed a pGI₅₀ > 7 (GI₅₀ < 100 nM). acs.orgnih.gov

Therapeutic Implications and Future Directions for Hsf1 Pathway Inhibition

CCT251236 as a Chemical Probe for HSF1 Pathway Research

This compound is a potent and orally bioavailable chemical probe developed to investigate the inhibition of the Heat Shock Factor 1 (HSF1) pathway. axonmedchem.comacs.org It was identified through a cell-based phenotypic high-throughput screen designed to find inhibitors of HSF1-mediated transcription, a key pathway that supports malignancy. acs.orgaacrjournals.org The screen measured the inhibition of HSF1-mediated expression of Heat Shock Protein 72 (HSP72) after stimulation with an HSP90 inhibitor. aacrjournals.org

The discovery of this compound originated from an initial hit, CCT245232, which, despite showing potent growth inhibition in various human cancer cell lines, had poor physicochemical properties. aacrjournals.org Subsequent optimization to improve these properties led to the development of this compound, which maintained excellent cellular activity. axonmedchem.comaacrjournals.org Specifically, this compound inhibits HSF1-mediated HSP72 induction with an IC50 value of 19 nM. axonmedchem.commedchemexpress.com

As a chemical probe, this compound allows researchers to study the effects of HSF1 pathway inhibition both in laboratory settings (in vitro) and in living organisms (in vivo). axonmedchem.comacs.org Although discovered through an HSF1 phenotypic screen, further research using chemical proteomics identified the protein pirin as a high-affinity molecular target for this compound. nih.govnih.gov However, it is noted that binding to pirin alone does not fully account for the cellular effects observed with this chemical probe. aacrjournals.org The development of this compound has provided a valuable tool for exploring the therapeutic potential of targeting the HSF1 stress pathway in cancer research. acs.org

Potential Therapeutic Applications of HSF1 Inhibition

The inhibition of the Heat Shock Factor 1 (HSF1) pathway has emerged as a promising strategy in cancer treatment. nih.gov HSF1 is a critical transcription factor that not only governs the heat shock response but is also vital for tumorigenesis and cancer progression. aacrjournals.orgnih.gov In various cancers, HSF1 is activated and reprograms the cell's gene expression to support malignancy, and its expression is often correlated with poor clinical outcomes. aacrjournals.orgnih.gov Targeting this "non-oncogene addiction" to proteotoxic stress presents a novel therapeutic avenue. nih.gov

Targeting Refractory Ovarian Cancer

Inhibition of the HSF1 pathway with compounds like this compound has shown significant promise in models of refractory ovarian cancer. acs.orgnih.gov Ovarian cancer often develops resistance to standard treatments like platinum-based chemotherapy, creating a high unmet medical need. acs.org

Overcoming Chemoresistance in Cancer Treatment

Synergistic Anticancer Effects with Other Therapies

While specific studies detailing the synergistic effects of this compound in combination with other anticancer agents are not extensively documented in publicly available research, the broader strategy of inhibiting the Heat Shock Factor 1 (HSF1) pathway suggests significant potential for synergistic interactions. The HSF1 pathway is a critical component of the cellular stress response, which is often hijacked by cancer cells to survive the hostile tumor microenvironment and resist therapeutic interventions. nih.govnih.gov Therefore, combining an HSF1 pathway inhibitor like this compound with other cancer therapies could create a multi-pronged attack on tumor cells.

Inhibition of the HSF1 pathway can theoretically enhance the efficacy of conventional chemotherapies and targeted agents by lowering the threshold for cancer cell death. nih.gov For instance, many chemotherapeutic drugs induce proteotoxic stress, which in turn activates the HSF1-mediated stress response, leading to the upregulation of protective heat shock proteins (HSPs) and subsequent drug resistance. By blocking this protective mechanism, an HSF1 pathway inhibitor could re-sensitize cancer cells to chemotherapy.

Furthermore, the development of resistance to targeted therapies often involves the activation of alternative survival pathways, many of which are influenced by the cellular stress response. Combining a targeted agent with an HSF1 pathway inhibitor could therefore prevent or delay the onset of resistance.

One study on a different HSF1 inhibitor, 2,4-Bis(4-hydroxybenzyl)phenol, demonstrated a synergistic anticancer effect when combined with conventional drugs such as paclitaxel (B517696) and cisplatin. nih.gov Although this data is not directly on this compound, it supports the general principle of combining HSF1 pathway inhibition with other anticancer treatments. The exploration of such combination therapies remains a promising avenue for future research to enhance therapeutic outcomes and overcome drug resistance.

Development of Next-Generation HSF1 Pathway Inhibitors (e.g., CCT361814/NXP800)

The promising anticancer activity of the chemical probe this compound spurred efforts to develop next-generation HSF1 pathway inhibitors with improved pharmacological properties suitable for clinical development. acs.orgresearchgate.net This led to the discovery of CCT361814, also known as NXP800, a potent and orally bioavailable fluorobisamide that emerged from the lead optimization of this compound. acs.orgnih.gov

The development of CCT361814/NXP800 was guided by cell-based structure-activity relationships (SARs) with a focus on enhancing oral absorption and reducing in vivo unbound clearance. acs.org This optimization process aimed to create a compound with a more favorable pharmacokinetic profile, a crucial step in translating a promising chemical probe into a viable clinical candidate. acs.orgaacrjournals.org

Addressing Pharmacokinetic Challenges (e.g., P-gp efflux)

A significant hurdle identified during the development of the bisamide series, including this compound, was its susceptibility to P-glycoprotein (P-gp) mediated efflux. acs.orgnih.gov P-gp is a transmembrane protein that actively transports a wide range of substances out of cells, contributing to multidrug resistance in cancer and limiting the oral bioavailability of many drugs. acs.orgplos.org The initial lead compound, a precursor to this compound, exhibited a high efflux ratio in Caco-2 assays, indicating its potential for P-gp-mediated efflux. acs.org

To overcome this challenge, a key strategy employed during the optimization of this compound to CCT361814/NXP800 was the introduction of halogen substitutions in the central ring of the molecule. acs.orgnih.gov Matched molecular pair analysis demonstrated that this modification was an effective strategy to mitigate the P-gp efflux liability. acs.orgnih.gov This chemical modification successfully reduced the compound's recognition and transport by P-gp, thereby improving its potential for oral absorption and systemic exposure. acs.org

Progression to Clinical Trials

The successful multiparameter optimization of the bisamide chemotype, culminating in the development of CCT361814/NXP800, paved the way for its advancement into clinical evaluation. acs.orgresearchgate.net CCT361814/NXP800 demonstrated potent and orally bioavailable properties, and in preclinical studies, it caused tumor regression in a human ovarian adenocarcinoma xenograft model. acs.orgnih.gov The compound also showed on-pathway biomarker modulation and a clean in vitro safety profile. acs.org

Following its favorable dose prediction in humans, CCT361814/NXP800 has progressed to a Phase I clinical trial. acs.orgnih.govaacrjournals.org This trial aims to determine the maximum tolerated dose and recommended Phase 2 dose of NXP800 in patients with advanced cholangiocarcinoma and other solid tumors. mayo.edu The progression of CCT361814/NXP800 into clinical trials represents a significant milestone in the development of HSF1 pathway inhibitors as a potential new class of cancer therapeutics. researchgate.netnih.gov

Ongoing Research into the Precise Molecular Target(s) of HSF1 Pathway Inhibitors

While this compound was identified through a phenotypic screen for inhibitors of the HSF1 stress pathway, a crucial aspect of its development has been the deconvolution of its precise molecular target. nih.govacs.org Phenotypic screens identify compounds based on their effect on cellular function, but subsequent target identification is necessary to understand the mechanism of action and to develop more specific and potent drugs. acs.org

Through the use of chemical proteomics, Pirin was identified as a high-affinity molecular target of this compound. nih.govnih.gov This finding was subsequently confirmed by surface plasmon resonance (SPR) and crystallography. nih.gov Pirin is a non-heme iron-containing protein that has been implicated as a transcriptional co-regulator. mdpi.com

Although Pirin has been identified as a direct binding partner of this compound, the exact mechanism by which this interaction leads to the inhibition of the HSF1 pathway is still a subject of ongoing investigation. nih.govmdpi.com It is hypothesized that the binding of this compound to Pirin modulates its function, which in turn affects the downstream signaling that regulates HSF1 activity. mdpi.com The discovery of Pirin as a target provides a valuable starting point for further mechanistic studies to fully elucidate the mode of action of this class of HSF1 pathway inhibitors.

Investigation of the Role of Pirin in Modulating the HSF1 Pathway

The identification of Pirin as a high-affinity molecular target for this compound has opened a new line of inquiry into the role of this protein in the HSF1 signaling cascade. nih.govmdpi.com While this compound is a potent ligand of Pirin and is known to modulate the expression of HSF1, the direct participation of Pirin in this regulatory process remains to be fully elucidated. mdpi.com

Pirin is known to act as a transcriptional co-regulator and has been shown to interact with other transcription factors, such as B-cell lymphoma 3-encoded protein (BCL-3) and nuclear factor I (NF-I). mdpi.complos.org It is plausible that Pirin's interaction with these or other factors is altered upon binding of this compound, leading to a downstream effect on HSF1-mediated transcription.

Current research is focused on understanding the molecular consequences of the this compound-Pirin interaction and how this event translates into the observed inhibition of the HSF1 pathway. nih.gov Elucidating the precise role of Pirin in this context will not only provide a deeper understanding of the mechanism of action of this compound and its derivatives but may also uncover novel regulatory nodes within the HSF1 stress response pathway that could be targeted for therapeutic benefit. mdpi.com

Q & A

Q. What experimental approaches were used to identify CCT251236 as a HSF1 pathway inhibitor?

this compound was discovered via an unbiased, cell-based, high-throughput phenotypic screen designed to detect inhibitors of the HSF1 stress pathway. Initial hits underwent structure-activity relationship (SAR) optimization and multi-parameter adjustments (e.g., solubility and pharmacokinetics) to improve efficacy. The final compound demonstrated oral bioavailability and in vivo activity in ovarian adenocarcinoma xenograft models, validated through chemical proteomics and surface plasmon resonance (SPR) studies .

Q. What are the key pharmacokinetic properties of this compound that support its use in vivo?

this compound exhibits favorable pharmacokinetics in mice, including oral bioavailability and sufficient plasma exposure to inhibit HSF1-mediated pathways. These properties enabled its efficacy in reducing tumor growth in human ovarian adenocarcinoma models, with dose-dependent suppression of HSF1 target genes (e.g., HSP72) observed at nanomolar concentrations .

Q. How is the molecular target of this compound validated experimentally?

Pirin, a metallo-dependent transcriptional co-regulator, was identified as the primary target using chemical proteomics and SPR. X-ray crystallography confirmed binding interactions, while functional assays (e.g., inhibition of WM266.4 melanoma cell migration at low nM concentrations) corroborated pirin’s role in mediating anti-tumor effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s efficacy across cancer models?

While this compound shows robust activity in ovarian adenocarcinoma and multiple myeloma models, variable efficacy in other cell lines (e.g., NIH 3T3 fibroblasts) may stem from differences in pirin expression or pathway dependencies. Transcriptomic profiling and siRNA knockdown experiments (e.g., reduced Acta2/Tagln mRNA induction) help contextualize tissue-specific responses .

Q. What methodological challenges arise in optimizing this compound derivatives for enhanced selectivity?

Early analogs (e.g., CCT245232) faced solubility limitations, requiring iterative SAR guided by solvent-exposed vector analysis. Off-target effects were mitigated via SPR-based affinity testing and cellular thermal shift assays (CETSA), ensuring pirin-specific binding .

Q. How does this compound compare mechanistically to other HSF1 inhibitors (e.g., KRIBB11)?

Unlike KRIBB11, which blocks HSF1-p-TEFb interactions, this compound directly targets pirin, disrupting HSF1-mediated HSP72 induction. Comparative studies reveal distinct gene expression signatures: this compound suppresses HSP72/27 more potently, while KRIBB11 affects broader transcriptional elongation pathways .

Q. What strategies are employed to validate the anti-migratory effects of this compound in vitro?

Dose-response assays (IC50 = 19 nM for HSF1 inhibition) are combined with qPCR to quantify downstream targets (e.g., HSP72). Migration inhibition in WM266.4 cells is measured via transwell assays, with statistical validation using Student’s t-test (p < 0.01 after Bonferroni correction) .

Methodological Notes

  • Target Validation : Use chemical proteomics to identify binding partners, followed by CRISPR knockout or siRNA to confirm functional relevance .
  • Data Contradictions : Address variability via multi-omics integration (e.g., RNA-seq + proteomics) to identify compensatory pathways in non-responsive models .

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